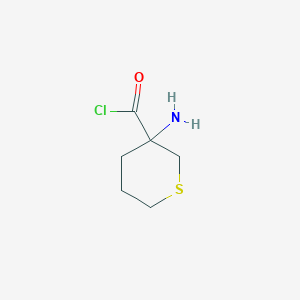
3-Aminothiane-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminothiane-3-carbonyl chloride is an organic compound featuring a thiane ring, which is a six-membered ring containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiane-3-carbonyl chloride typically involves the reaction of thiane derivatives with chlorinating agents. One common method includes the reaction of 3-aminothiane with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows:
3-Aminothiane+SOCl2→3-Aminothiane-3-carbonyl chloride+SO2+HCl
This reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminothiane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The thiane ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can yield thiols and other reduced forms.
Substitution Reactions: The amino group can participate in substitution reactions, forming a wide range of substituted thiane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Produced via reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-Aminothiane-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Aminothiane-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The thiane ring’s sulfur atom can participate in redox reactions, influencing the compound’s overall reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Thiane Derivatives: Compounds like 3-aminothiane and 3-thianecarboxylic acid share structural similarities.
Carbonyl Chlorides: Compounds such as benzoyl chloride and acetyl chloride exhibit similar reactivity due to the presence of the carbonyl chloride group.
Uniqueness: 3-Aminothiane-3-carbonyl chloride stands out due to the presence of both an amino group and a thiane ring, offering unique reactivity patterns and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
754916-86-4 |
|---|---|
Molekularformel |
C6H10ClNOS |
Molekulargewicht |
179.67 g/mol |
IUPAC-Name |
3-aminothiane-3-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNOS/c7-5(9)6(8)2-1-3-10-4-6/h1-4,8H2 |
InChI-Schlüssel |
QDEJNQRUEABUEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSC1)(C(=O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





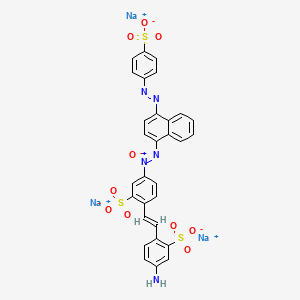
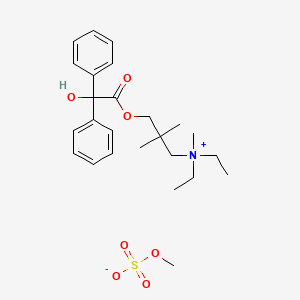
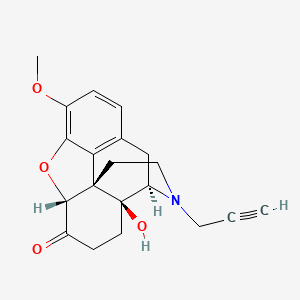
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
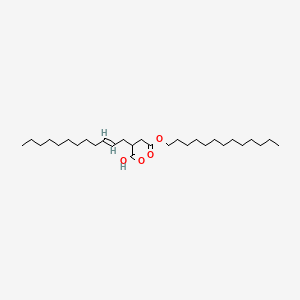

![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
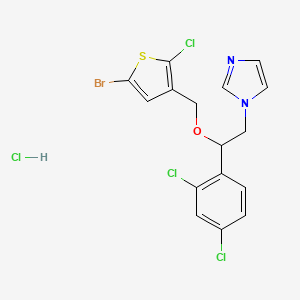
![3-Cyclobutyl-4-methyl-1,2,4,5-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13783845.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
